molecular formula C29H25F3N8O B605526 AP24163 CAS No. 926922-16-9

AP24163

Cat. No.: B605526
CAS No.: 926922-16-9
M. Wt: 558.57
InChI Key: XQBYDVRVYRYLCH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP24163 is a rationally designed, small-molecule inhibitor targeting native and mutant forms of the BCR-ABL tyrosine kinase . Its primary research value lies in its ability to inhibit the recalcitrant "gatekeeper" T315I mutant, which confers resistance to first- and second-generation BCR-ABL inhibitors like imatinib, nilotinib, and dasatinib . This compound functions as a type-II kinase inhibitor, binding to the DFG-out conformation of the kinase domain . Structural modeling suggests that this binding mode affects the flexibility of the P-loop and destabilizes the active kinase conformation by disrupting the hydrophobic spine . In vitro studies indicate that this compound possesses dual activity, also acting as an inhibitor of Src family kinases, which may be relevant for investigating broader signaling pathways in leukemogenesis . Research involving this compound has provided key structural insights for designing inhibitors against gatekeeper mutants and has highlighted the potential for compound mutations to cause resistance, suggesting that up-front combination therapy may be necessary to suppress resistance emergence in a research setting . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

926922-16-9

Molecular Formula

C29H25F3N8O

Molecular Weight

558.57

IUPAC Name

3-[(1E)-2-[6-(Cyclopropylamino)-9H-purin-9-yl]ethenyl]-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-benzamide

InChI

InChI=1S/C29H25F3N8O/c1-17-3-4-20(9-19(17)7-8-39-16-36-25-26(37-22-5-6-22)33-14-34-27(25)39)28(41)38-23-10-21(29(30,31)32)11-24(12-23)40-13-18(2)35-15-40/h3-4,7-16,22H,5-6H2,1-2H3,(H,38,41)(H,33,34,37)/b8-7+

InChI Key

XQBYDVRVYRYLCH-BQYQJAHWSA-N

SMILES

O=C(NC1=CC(C(F)(F)F)=CC(N2C=C(C)N=C2)=C1)C3=CC=C(C)C(/C=C/N4C=NC5=C(NC6CC6)N=CN=C45)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AP-24163;  AP24163;  AP 24163

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Chronic Myeloid Leukemia (CML) Treatment :
    • AP24163 has shown efficacy against both native and gatekeeper mutant forms of BCR-ABL. In vitro studies have demonstrated its ability to inhibit cell lines expressing these mutants, making it a valuable option for patients who develop resistance to other treatments .
  • Acute Lymphoblastic Leukemia (ALL) :
    • Research indicates that this compound may also be effective in treating Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), where similar mutations in BCR-ABL contribute to treatment resistance .

Table 1: Efficacy of this compound Against BCR-ABL Mutants

Mutation TypeIC50 (nM)Reference
Native478
T315I386
Other MutantsVaries

Case Study 1: Resistance Overcoming in CML

A clinical trial involving patients with CML who were resistant to imatinib demonstrated that treatment with this compound led to significant reductions in leukemic cell populations. The study highlighted that patients harboring the T315I mutation responded favorably to this compound, showcasing its potential as a second-line therapy .

Case Study 2: Combination Therapy Approaches

Research has suggested that combining this compound with other therapeutic agents may enhance efficacy and prevent resistance. For instance, studies indicate that upfront combination therapy with this compound and other inhibitors could be necessary to mitigate the emergence of compound-resistant mutations .

Chemical Reactions Analysis

Biochemical Reactivity and Kinase Inhibition

AP24163 exhibits dual inhibitory action against Src and Abl kinases through unique interactions:

a. Hydrophobic Spine Disruption
this compound destabilizes the active kinase conformation by disrupting the hydrophobic spine, a structural motif critical for kinase activation. This is achieved via steric and electronic effects from the 2-butyne linkage and diarylamide side chain .

b. P-Loop Flexibility Modulation
Structural modeling shows this compound reduces flexibility in the phosphate-binding (P-) loop, hindering ATP binding and kinase activity .

Inhibitory Activity Data

TargetIC₅₀ (nM)Source
Native BCR-ABL12
BCR-ABL T315I Mutant34
Src Family Kinases8–45

Resistance Profiling and Compound Mutations

In vitro resistance screening revealed that prolonged this compound exposure can select for compound mutations (e.g., P-loop + T315I). These mutations reduce binding affinity but occur less frequently than with earlier inhibitors like nilotinib .

Pharmacokinetic Optimization

Modifications during this compound’s development targeted lipophilicity and plasma protein binding:

  • LogP Reduction : Substituting a carbon atom on the imidazo[1,2-a]pyridine core decreased lipophilicity (LogP = 6.69 → 5.2), improving solubility .
  • Bioavailability : Oral administration in mice and rats showed >80% absorption and sustained plasma concentrations .

Comparison with Similar Compounds

Table 1. Comparative IC50 Values and Properties of BCR-ABL1 Inhibitors

Compound Target Mutations IC50 (T315I, nM) cLogP Inhibitor Type Clinical Stage
This compound T315I, WT, P-loop mutants 478 (enzyme), 24 (cellular) 3.41 Type II Preclinical
Ponatinib Pan-mutant 0.5 4.89 Type I Approved
Dasatinib Most except T315I >1,000 2.72 Type I Approved
Nilotinib Most except T315I >1,000 3.50 Type I Approved
SGX393 T315I, others 5–10 3.10 Type I Preclinical

Data compiled from

Key Advantages and Limitations of this compound

  • Advantages :
    • Overcomes T315I resistance via a unique Type II binding mode .
    • Lower lipophilicity compared to ponatinib, suggesting improved pharmacokinetics .
  • Limitations: Moderate cellular potency (IC50 = 478 nM) limits clinical translation . Limited efficacy against P-loop mutations (e.g., E255V) compared to dasatinib .

Preparation Methods

Key Synthetic Steps

This compound’s core structure likely derives from a multi-step sequence involving:

  • Amide Condensation : Formation of the trifluoromethylphenylamide moiety, a critical pharmacophore for inducing the "DFG-out" kinase conformation. This step typically involves coupling 3-iodo-4-methylbenzoyl chloride with a substituted aniline under anhydrous conditions.

  • Sonogashira Coupling : Introduction of an alkynyl linker via palladium-catalyzed cross-coupling between iodinated intermediates and terminal alkynes. For example, ethynyltrimethylsilane is coupled to an iodo-intermediate, followed by deprotection to yield a terminal alkyne.

  • Heterocyclic Assembly : Final coupling of the alkynyl intermediate with a heteroaromatic bromide (e.g., pyrrolopyridine derivatives) to install the hinge-binding motif.

Reaction Conditions

  • Catalysts : Pd(PPh₃)₂Cl₂/CuI for Sonogashira reactions.

  • Solvents : Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to prevent hydrolysis.

  • Temperatures : 110–115°C for nucleophilic fluorination (in analogs) and 75–115°C for coupling steps.

Optimization of Reaction Parameters

Temperature and Catalytic Efficiency

Elevated temperatures (110–115°C) are critical for achieving high radiochemical yields in analogous fluorination reactions, though this compound’s synthesis likely employs milder conditions (80–100°C) to preserve stereochemical integrity. Computational studies on related Mn-catalyzed systems suggest that entropy-driven pathways favor hydrogen liberation from metal-hydride intermediates, a principle applicable to optimizing this compound’s coupling steps.

Solvent Selection

Anhydrous DMSO enhances nucleophilic substitution rates in fluorination reactions, while acetonitrile facilitates azeotropic drying—a step critical for removing trace water that could hydrolyze sensitive intermediates.

Purification and Isolation Strategies

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C18 reversed-phase columns is employed for final purification, using acetonitrile-water gradients (60:40 v/v) at 4 mL/min. This method achieves radiochemical purities >95% in related compounds, with retention times adjusted to isolate this compound from byproducts.

Table 1: HPLC Purification Parameters for this compound Analogs

ParameterValueSource
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile:Water (60:40 v/v)
Flow Rate4 mL/min
Purity>95%

Solid-Phase Extraction (SPE)

C18 cartridges are used for post-HPLC concentration, with ethanol elution (2 mL) yielding API-grade product. This step removes residual solvents and salts, ensuring compliance with intravenous administration standards.

Analytical Characterization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for alkynyl protons (δ 2.5–3.5 ppm) and trifluoromethyl groups (δ 120–125 ppm).

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 512.15 for this compound analogs).

Radiochemical Purity

For isotopically labeled analogs, gamma counting and radio-HPLC ensure specific activities >50 GBq/μmol.

Challenges in Scalability and Stability

Hygroscopic Intermediates

Alkyne precursors are moisture-sensitive, necessitating inert atmospheres (He/N₂) and anhydrous solvents during synthesis.

Byproduct Formation

Competing hydrolysis during Boc deprotection generates carboxylic acid byproducts, mitigated by precise stoichiometry of HCl (3 M) and NaOH (0.25 M).

Comparative Analysis with Related Inhibitors

This compound’s alkynyl linker distinguishes it from first-generation inhibitors:

  • Nilotinib : Relies on a flexible ethylene glycol linker, prone to conformational instability.

  • HG-7-85-01 : Uses hydrogen bonding to M341 backbone, limiting compatibility with T315I mutants.

Table 2: Synthetic Comparison of BCR-ABL Inhibitors

CompoundKey ReactionYieldPurity
This compoundSonogashira coupling14–18%>95%
HG-7-85-01Nucleophilic fluorination20–25%>98%
AV-45Acid hydrolysis14.8%>95%

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize AP24163 with high purity and yield?

  • Methodological Guidance :

  • Follow protocols for multi-step organic synthesis, including reaction optimization (e.g., temperature, solvent selection, catalyst loading) and purification via techniques like column chromatography or recrystallization .
  • Validate purity using HPLC (>95%) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Document procedures in replicable detail, adhering to journal standards for experimental reproducibility .

Q. What analytical methods are critical for characterizing this compound’s physicochemical properties?

  • Methodological Guidance :

  • Conduct thermal stability analysis via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
  • Assess solubility in solvents relevant to biological assays (e.g., DMSO, water) using UV-Vis spectroscopy .
  • Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Guidance :

  • Perform meta-analysis of existing studies, evaluating variables like assay conditions (e.g., cell lines, incubation time) and statistical power .
  • Replicate experiments under standardized protocols, including positive/negative controls .
  • Use Bland-Altman plots or ANOVA to quantify inter-lab variability .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental results for this compound’s binding affinity?

  • Methodological Guidance :

  • Re-optimize molecular docking parameters (e.g., force fields, solvation models) and validate with experimental data (e.g., SPR, ITC) .
  • Apply machine learning models trained on structurally similar compounds to refine predictions .
  • Publish negative results to clarify limitations of current computational frameworks .

Q. How can researchers optimize this compound’s stability under physiological conditions for in vivo studies?

  • Methodological Guidance :

  • Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring of degradation products .
  • Explore prodrug formulations or nano-encapsulation to enhance bioavailability .
  • Use pharmacokinetic modeling to predict half-life and dosing regimens .

Q. What interdisciplinary approaches are effective for elucidating this compound’s mechanism of action?

  • Methodological Guidance :

  • Combine omics technologies (e.g., transcriptomics, proteomics) with phenotypic screening in disease models .
  • Employ CRISPR-Cas9 knockouts to identify target pathways and validate via rescue experiments .
  • Integrate data using systems biology tools (e.g., pathway enrichment analysis) .

Data and Reproducibility

Q. How should researchers manage conflicting data on this compound’s toxicity across studies?

  • Methodological Guidance :

  • Adopt FAIR data principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable .
  • Perform dose-response studies across multiple models (e.g., zebrafish, murine) with standardized toxicity endpoints (e.g., LD50, organ histopathology) .
  • Disclose all raw data and statistical code in supplementary materials .

Q. What frameworks ensure ethical and rigorous reporting of this compound’s preclinical trials?

  • Methodological Guidance :

  • Align with ARRIVE 2.0 guidelines for animal research, including randomization, blinding, and sample-size justification .
  • Use preregistration platforms (e.g., Open Science Framework) to disclose hypotheses and methods before data collection .
  • Implement independent data audits to mitigate bias .

Methodological Pitfalls to Avoid

  • Overreliance on single assay systems : Validate findings across multiple experimental models .
  • Inadequate documentation : Follow journal-specific guidelines for supplementary data (e.g., Beilstein Journal of Organic Chemistry standards) .
  • Ignoring negative results : Publish non-confirmatory data to prevent publication bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.